3-cyano-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide
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Overview
Description
3-cyano-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core with a cyano group, a furan ring, and a thiomorpholine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the cyano group through a nucleophilic substitution reaction. The furan ring can be attached via a coupling reaction, and the thiomorpholine moiety is introduced through a nucleophilic addition reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-cyano-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan and thiomorpholine moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-(4-(furan-3-yl)benzyl)benzamide
- 3-cyano-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide
Uniqueness
3-cyano-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the benzamide core.
Properties
IUPAC Name |
3-cyano-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c19-11-14-2-1-3-15(10-14)18(22)20-12-17(16-4-7-23-13-16)21-5-8-24-9-6-21/h1-4,7,10,13,17H,5-6,8-9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCAEIUDFGQEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC=CC(=C2)C#N)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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